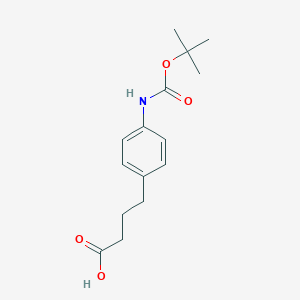

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid

Vue d'ensemble

Description

Voies de Synthèse et Conditions de Réaction :

Hydrolyse des Protéines Végétales : L'une des premières méthodes consistait à hydrolyser les protéines végétales avec de l'acide chlorhydrique pour libérer l'acide glutamique, qui est ensuite neutralisé avec de l'hydroxyde de sodium pour former du glutamate de sodium.

Synthèse Chimique : Une autre méthode implique la synthèse chimique de l'acide glutamique à partir d'acrylonitrile, qui est ensuite converti en glutamate de sodium.

Fermentation Bactérienne : La méthode moderne la plus courante est la fermentation bactérienne.

Méthodes de Production Industrielle :

Processus de Fermentation : La production industrielle utilise principalement la fermentation bactérienne. Le processus implique la fermentation d'ingrédients à base de plantes tels que la canne à sucre, la betterave sucrière, le manioc ou le maïs.

Types de Réactions :

Dissociation dans l'Eau : Le glutamate de sodium se dissocie en cations sodium et en anions glutamate lorsqu'il est dissous dans l'eau.

Décomposition : Lorsqu'il est chauffé au-dessus de 232 °C, le glutamate de sodium se décompose pour libérer des fumées toxiques contenant des oxydes d'azote et de sodium.

Réactifs et Conditions Communs :

Acide Chlorhydrique : Utilisé dans l'hydrolyse des protéines végétales pour libérer l'acide glutamique.

Hydroxyde de Sodium : Utilisé pour neutraliser l'acide glutamique pour former du glutamate de sodium.

Principaux Produits :

Acide Glutamique : Le principal produit de l'hydrolyse des protéines végétales ou de la fermentation bactérienne.

Glutamate de Sodium : Formé par la neutralisation de l'acide glutamique avec de l'hydroxyde de sodium.

Chimie :

Exhausteur de Goût : Le glutamate de sodium est largement utilisé dans l'industrie alimentaire pour rehausser le goût savoureux de divers aliments.

Biologie :

Neurotransmetteur : Le glutamate, la forme anionique du glutamate de sodium, est un neurotransmetteur excitateur majeur dans le système nerveux central.

Médecine :

Maladies Neurodégénératives : La recherche se poursuit sur le rôle du glutamate dans les maladies neurodégénératives telles que la maladie d'Alzheimer et la sclérose latérale amyotrophique.

Industrie :

Industrie Alimentaire : Le glutamate de sodium est utilisé dans les bouillons, les soupes, les légumes en conserve et congelés, les mélanges d'arômes et d'épices, les sauces, les viandes, les volailles et les sauces.

5. Mécanisme d'Action

Le glutamate de sodium exerce ses effets en activant à la fois les récepteurs ionotropes et métabotropes du glutamate. Les récepteurs ionotropes comprennent les récepteurs non-NMDA (AMPA et kainate) et les récepteurs NMDA. L'acide glutamique libre, qui est dérivé du glutamate de sodium, ne peut pas traverser la barrière hémato-encéphalique en quantités appréciables ; au lieu de cela, il est converti en L-glutamine, que le cerveau utilise pour le carburant et la synthèse des protéines .

Composés Similaires :

Inosinate Disodique : Un autre exhausteur de goût qui agit en synergie avec le glutamate de sodium pour rehausser le goût umami.

Guanylate Disodique : Souvent utilisé en combinaison avec le glutamate de sodium pour rehausser le goût savoureux des aliments.

Unicité :

Solubilité et Palatabilité : Parmi les sels de sodium, de magnésium, de potassium et de calcium de l'acide glutamique, le glutamate de sodium est le plus soluble et le plus appétissant.

Facilité de Cristallisation : Le glutamate de sodium est également le plus facile à cristalliser par rapport à ses homologues.

Mécanisme D'action

Sodium glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid, which is derived from sodium glutamate, cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Comparaison Avec Des Composés Similaires

Disodium Inosinate: Another flavor enhancer that works synergistically with sodium glutamate to enhance umami taste.

Disodium Guanylate: Often used in combination with sodium glutamate to enhance the savory flavor of foods.

Uniqueness:

Solubility and Palatability: Among the sodium, magnesium, potassium, and calcium salts of glutamic acid, sodium glutamate is the most soluble and palatable.

Ease of Crystallization: Sodium glutamate is also the easiest to crystallize compared to its counterparts.

Activité Biologique

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid, commonly referred to as Boc-4-aminophenylbutanoic acid, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug synthesis, anti-inflammatory properties, and anti-cancer potential.

- Molecular Formula : C₁₅H₂₁N₁O₄

- Molecular Weight : 279.33 g/mol

- CAS Number : 683219-93-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. This property allows for selective modifications of amino acids and peptides.

1. Synthesis of Thymidylate Synthase Inhibitors

This compound serves as a key intermediate in the synthesis of thymidylate synthase inhibitors. These inhibitors are crucial for developing therapies against various cancers by disrupting DNA synthesis pathways. Research indicates that modifications of this compound can yield derivatives with enhanced inhibitory activity against thymidylate synthase, which is vital for tumor proliferation .

2. Anti-inflammatory Activity

Studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, Khaled R. A. Abdellatif et al. (2013) demonstrated that the synthesized compounds derived from Boc-protected amino acids displayed notable inhibition of inflammatory mediators in vitro . The mechanism involves modulation of cytokine release and potentially the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response.

3. Anti-cancer Potential

The compound has been evaluated for its potential as an anti-cancer agent, particularly against ovarian and oral cancers. Vivek Kumar et al. (2009) highlighted that derivatives synthesized from this compound showed promising results in inhibiting cancer cell proliferation in vitro . The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Thymidylate Synthase Inhibition | Key intermediate for synthesizing inhibitors targeting DNA synthesis in cancer cells | Yuan Guo-qing et al., 2018 |

| Anti-inflammatory | Exhibits significant inhibition of inflammatory cytokines | Khaled R. A. Abdellatif et al., 2013 |

| Anti-cancer | Potential activity against ovarian and oral cancers; induces apoptosis | Vivek Kumar et al., 2009 |

The biological activities of this compound can be attributed to its structural characteristics:

- Boc Group Role : The Boc group protects the amine functionality, allowing selective reactions that can lead to biologically active derivatives.

- Protein Interaction : It is hypothesized that the compound may influence protein structure and function due to its role as a protecting group, potentially affecting cellular processes dependent on these proteins .

Environmental Factors Influencing Activity

The efficacy and stability of this compound can be influenced by various environmental factors such as:

- pH Levels : Alterations in pH can affect the ionization state of the compound.

- Temperature : Higher temperatures may enhance reaction rates but could also lead to degradation.

- Presence of Other Molecules : Interactions with other biochemical entities can modulate its activity.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- CAS Number : 105300-90-1

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in synthetic pathways.

Synthesis Applications

1. Peptide Synthesis

- The Boc group serves as a protective group for amino acids during peptide synthesis. It allows for selective reactions at other functional groups without interfering with the amine.

- Research has shown that derivatives of 4-amino butanoic acid can be used to synthesize peptides that exhibit biological activity, including those that inhibit human plasma renin, which is relevant for treating hypertension .

2. Statin Analog Development

- The compound is utilized as an intermediate in the synthesis of statin analogs. Statins are widely used to lower cholesterol levels and prevent cardiovascular diseases.

- The N-protected form of 4-amino butanoic acid has been identified as particularly advantageous for creating these analogs due to its ease of preparation and high purity .

1. Inhibition of Human Plasma Renin

- Peptides synthesized from Boc-4-aminophenylbutanoic acid derivatives have demonstrated effective inhibition of human plasma renin activity. This property positions them as potential therapeutic agents for managing hypertension .

2. Antitumor Activity

- Some studies suggest that derivatives of this compound may exhibit antitumor properties, making them candidates for further investigation in cancer therapeutics. The mechanism involves modulating pathways associated with cell proliferation and apoptosis .

Propriétés

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-7-11(8-10-12)5-4-6-13(17)18/h7-10H,4-6H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKQXXXBFHIZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.